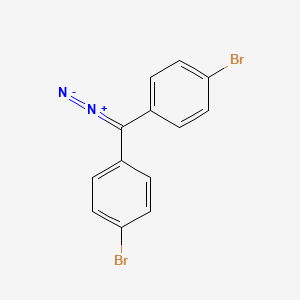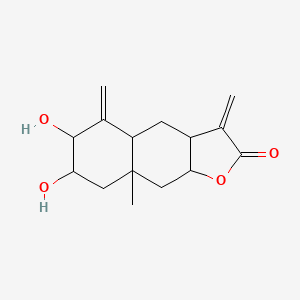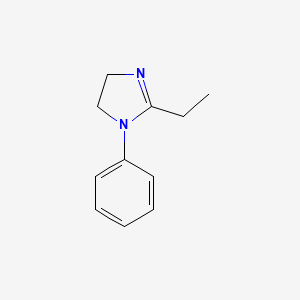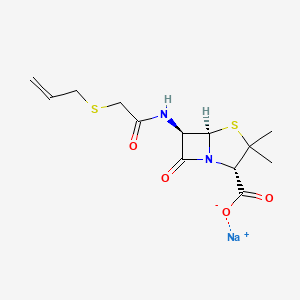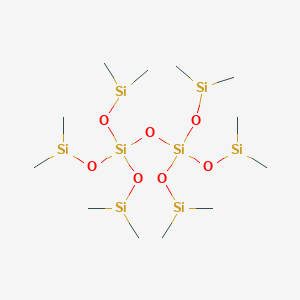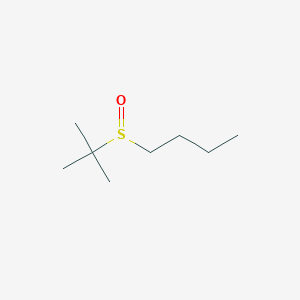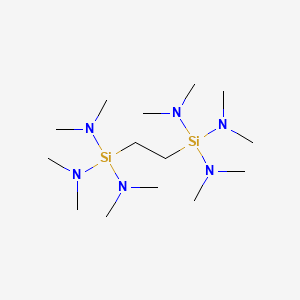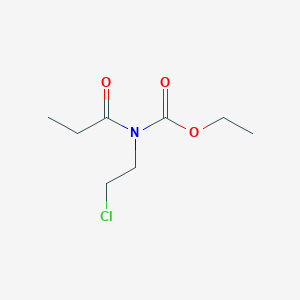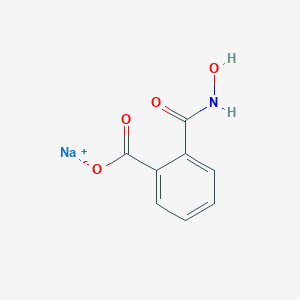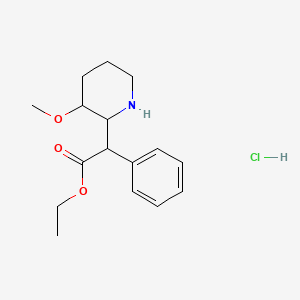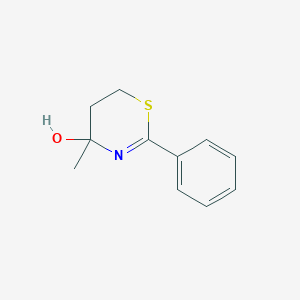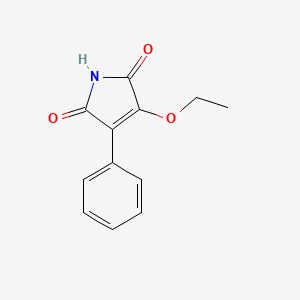
3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione is a heterocyclic organic compound that belongs to the pyrrole family. This compound is characterized by its unique structure, which includes an ethoxy group and a phenyl group attached to a pyrrole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then reacted with ethanol under acidic conditions to introduce the ethoxy group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It may be used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
3-Indolyl-4-phenyl-1h-pyrrole-2,5-dione: This compound is similar in structure but contains an indole group instead of an ethoxy group.
3-Ethyl-4-methyl-1h-pyrrole-2,5-dione: This compound has an ethyl and a methyl group instead of an ethoxy and phenyl group.
1-(4-Methylphenyl)-3-pyrroline-2,5-dione: This compound has a methylphenyl group instead of an ethoxy and phenyl group.
Uniqueness
3-Ethoxy-4-phenyl-1h-pyrrole-2,5-dione is unique due to its specific combination of an ethoxy group and a phenyl group attached to the pyrrole ring.
Propiedades
Número CAS |
22903-03-3 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
3-ethoxy-4-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-9(11(14)13-12(10)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,14,15) |
Clave InChI |
OPJZJHGXGWFRPS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=O)NC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)
